Didocosyl fumarate
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Overview
Description
Didocosyl fumarate is a chemical compound with the molecular formula C38H92O4. It is an ester derived from fumaric acid and docosanol. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Didocosyl fumarate can be synthesized through the esterification of fumaric acid with docosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions to enhance yield and purity. The use of continuous reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
Didocosyl fumarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Didocosyl fumarate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating skin conditions and other diseases.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of didocosyl fumarate involves its interaction with cellular pathways and molecular targets. It is believed to modulate oxidative stress pathways by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This activation leads to the upregulation of antioxidant proteins, which help in reducing oxidative damage and inflammation.
Comparison with Similar Compounds
Similar Compounds
Dimethyl fumarate: Another ester of fumaric acid, known for its use in treating multiple sclerosis.
Diethyl fumarate: Similar in structure but with ethyl groups instead of docosyl groups.
Fumaric acid: The parent compound, widely used in various industrial applications.
Uniqueness
Didocosyl fumarate is unique due to its long-chain docosyl group, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic characteristics and stability.
Properties
CAS No. |
45322-31-4 |
---|---|
Molecular Formula |
C48H92O4 |
Molecular Weight |
733.2 g/mol |
IUPAC Name |
didocosyl (E)-but-2-enedioate |
InChI |
InChI=1S/C48H92O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45-51-47(49)43-44-48(50)52-46-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h43-44H,3-42,45-46H2,1-2H3/b44-43+ |
InChI Key |
STDUJGRYOCDXBT-VGFSZAGXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)/C=C/C(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
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